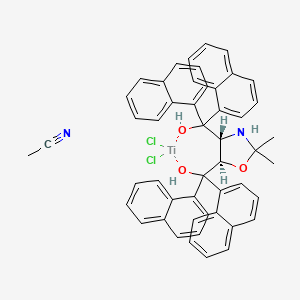

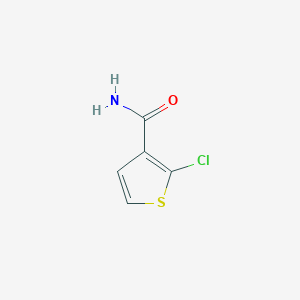

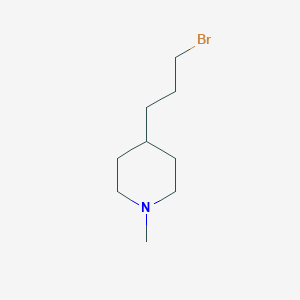

![molecular formula C18H26O5 B3188121 Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]- CAS No. 196864-49-0](/img/structure/B3188121.png)

Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]-

Overview

Description

Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring attached to a carboxylic acid group . It’s widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents .

Synthesis Analysis

Benzoic acid can be synthesized through various methods, including the oxidation of toluene with oxygen, the reaction of benzene with carbon dioxide (known as the Kolbe-Schmitt reaction), and the hydrolysis of benzoyl chloride .Molecular Structure Analysis

The molecular structure of benzoic acid consists of a benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds, attached to a carboxylic acid group (-COOH) .Chemical Reactions Analysis

Benzoic acid can undergo typical carboxylic acid reactions. It can form salts when reacted with bases, form esters when reacted with alcohols, and be reduced to benzaldehyde and benzyl alcohol .Physical And Chemical Properties Analysis

Benzoic acid is a white, crystalline solid at room temperature. It’s slightly soluble in water, but more soluble in organic solvents like benzene, ethanol, and ether .Mechanism of Action

While the mechanism of action of benzoic acid derivatives will depend on their specific chemical structure and the context in which they’re used, benzoic acid itself is often used for its antimicrobial properties. It’s believed to act by entering microbial cells and disrupting their internal pH balance .

Future Directions

The study and application of benzoic acid and its derivatives is a vast field with many potential future directions. These could include the development of new synthesis methods, the exploration of novel applications in industries like pharmaceuticals and materials science, and the investigation of the environmental impact of these compounds .

Properties

| 196864-49-0 | |

Molecular Formula |

C18H26O5 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

4-[6-[(3-methyloxetan-3-yl)methoxy]hexoxy]benzoic acid |

InChI |

InChI=1S/C18H26O5/c1-18(13-22-14-18)12-21-10-4-2-3-5-11-23-16-8-6-15(7-9-16)17(19)20/h6-9H,2-5,10-14H2,1H3,(H,19,20) |

InChI Key |

RGLVYFPOCZGUEH-UHFFFAOYSA-N |

SMILES |

CC1(COC1)COCCCCCCOC2=CC=C(C=C2)C(=O)O |

Canonical SMILES |

CC1(COC1)COCCCCCCOC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

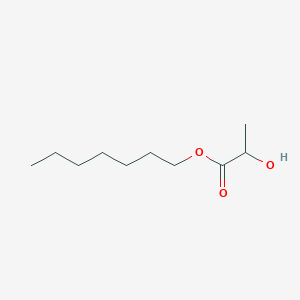

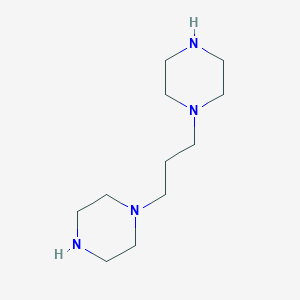

![[2-(Ethoxycarbonyl)prop-2-en-1-yl]boronic acid](/img/structure/B3188075.png)

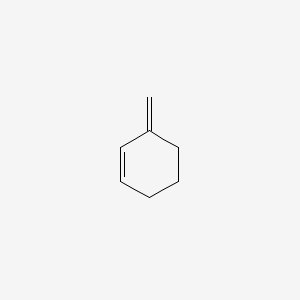

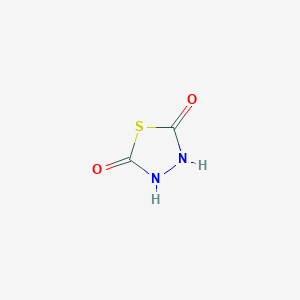

![7-Methoxy-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3188110.png)

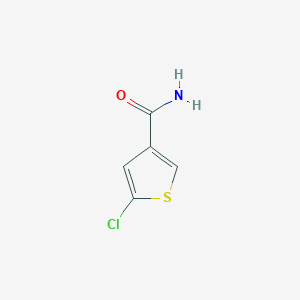

![Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester](/img/structure/B3188131.png)